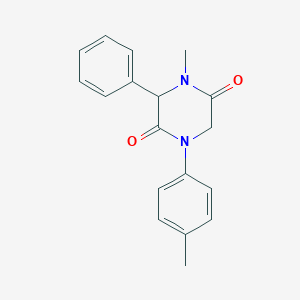
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. MPP is a member of the piperazine family of compounds, which are known for their diverse pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of dopamine in the brain, and inhibition of this enzyme can lead to an increase in dopamine levels. This increase in dopamine levels is thought to be responsible for the beneficial effects of this compound in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on dopamine release, this compound has also been shown to have an inhibitory effect on the release of other neurotransmitters, such as norepinephrine and serotonin. This makes this compound a potential candidate for the treatment of a variety of neurological and psychiatric conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione in lab experiments is its well-established synthesis method. This allows researchers to easily produce this compound for use in their studies. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells in vitro, and caution should be taken when handling this compound.
Direcciones Futuras
There are a number of future directions for research on 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One area of interest is in the development of more selective MAO inhibitors, which could potentially lead to fewer side effects than current treatments for Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other neurological and psychiatric conditions.
Métodos De Síntesis
The synthesis of 4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been well-established in the literature and has been used by researchers to produce this compound for various scientific studies.
Aplicaciones Científicas De Investigación
4-Methyl-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have an inhibitory effect on the release of dopamine in the brain. This makes this compound a potential candidate for the treatment of conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
4-methyl-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-8-10-15(11-9-13)20-12-16(21)19(2)17(18(20)22)14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3 |
Clave InChI |
JTJMQNFQGMVDFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
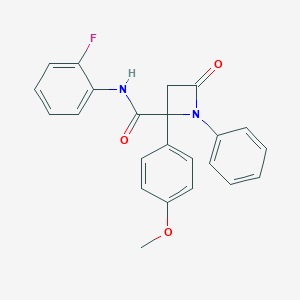
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

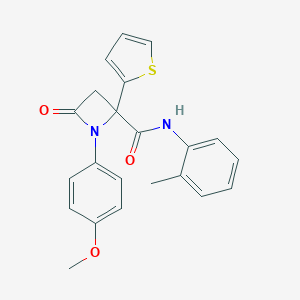

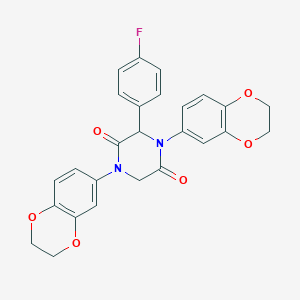
![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
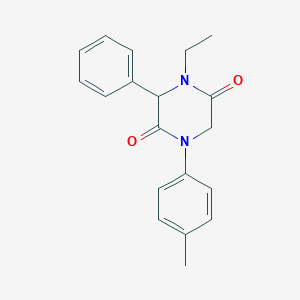


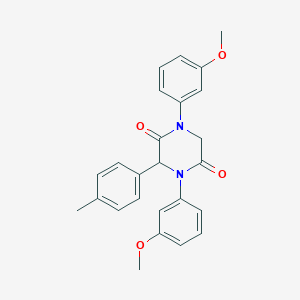
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
